11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde
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Overview
Description
11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde is a natural product found in Strychnos dinklagei with data available.
Scientific Research Applications
Synthesis and Biological Properties
- Synthesis Techniques : This compound has been synthesized through various methods, which are crucial for its application in scientific research. For example, one study details the preparation of 6H-pyrido[4,3-b]carbazoles, including methods for obtaining various derivatives (Modi et al., 1990). Another study describes the synthesis of 5-hydroxymethyl-11-methyl-6H-pyrido[4,3-b]carbazole and its derivatives, showcasing the versatility in modifying this compound (RossBruce & Archer, 1986).
- Structural Analysis : Studies have examined the molecular structure of related carbazole derivatives, providing insight into their properties. For instance, one paper details the planarity of the carbazole unit in a similar molecule, which is crucial for understanding its chemical behavior (Gunaseelan et al., 2007).
Potential Applications in Cancer Research
- Antitumor Properties : There is research indicating that derivatives of 6H-pyrido[4,3-b]carbazoles, including 11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde, may exhibit antitumor activity. One study evaluated the effects of various derivatives on macromolecular synthesis in HeLa cells and their antitumor properties, suggesting potential applications in cancer therapy (Archer et al., 1987).
- Cytotoxic Activity : Another study synthesized novel derivatives of this compound and evaluated their cytotoxic activities against different cell lines. These findings highlight the potential of these derivatives in developing new anticancer drugs (Kato et al., 2016).
properties
CAS RN |
77251-57-1 |
---|---|
Product Name |
11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde |
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde |
InChI |
InChI=1S/C17H12N2O/c1-10-13-8-18-7-6-11(13)14(9-20)17-16(10)12-4-2-3-5-15(12)19-17/h2-9,19H,1H3 |
InChI Key |
GEGSTIQXXZRQTO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)C=O |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)C=O |
Other CAS RN |
77251-57-1 |
synonyms |
13-oxoellipticine 17-oxoellipticine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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